AL-GDa62
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Overview
Description
AL-GDa62 is a synthetic compound that has garnered significant attention in the field of medicinal chemistry. It is particularly noted for its potential as a synthetic lethal lead for the treatment of aggressive malignancies such as diffuse gastric cancer and lobular breast cancer. These cancers are often associated with inactivating mutations in the tumor suppressor gene CDH1 .
Preparation Methods
The synthesis of AL-GDa62 involves the optimization of a lead compound known as SLEC-11. In total, 63 analogues were synthesized and tested for their synthetic lethal activity toward isogenic mammary epithelial CDH1-deficient cells. Among these, this compound was found to be four times more potent and selective than the original lead compound .
Chemical Reactions Analysis
AL-GDa62 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents such as halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AL-GDa62 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying synthetic lethal interactions.
Biology: It is used to investigate the role of CDH1 in cell apoptosis and cancer progression.
Medicine: It has potential therapeutic applications in the treatment of diffuse gastric cancer and lobular breast cancer.
Industry: It can be used in the development of new drugs targeting synthetic lethal vulnerabilities
Mechanism of Action
The mechanism of action of AL-GDa62 involves the inhibition of specific proteins such as TCOF1, ARPC5, and UBC9. This inhibition leads to the induction of apoptosis in CDH1-deficient cells. Additionally, this compound inhibits SUMOylation at low micromolar concentrations, further contributing to its synthetic lethal effects .
Comparison with Similar Compounds
AL-GDa62 is unique in its potency and selectivity compared to other similar compounds. It is four times more potent and selective than the original lead compound SLEC-11. Other similar compounds include various analogues synthesized during the optimization process, but this compound stands out due to its superior efficacy and selectivity .
Properties
Molecular Formula |
C24H28FN3O |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-methyl-6-(3-pyrrolidin-1-ylpropoxy)quinolin-4-amine |
InChI |
InChI=1S/C24H28FN3O/c1-18-15-24(26-17-19-5-7-20(25)8-6-19)22-16-21(9-10-23(22)27-18)29-14-4-13-28-11-2-3-12-28/h5-10,15-16H,2-4,11-14,17H2,1H3,(H,26,27) |
InChI Key |
BULOKVUWCOMRHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OCCCN3CCCC3)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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